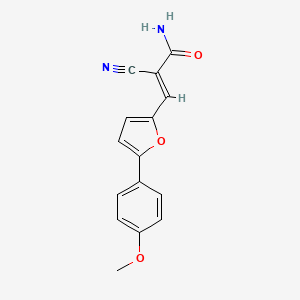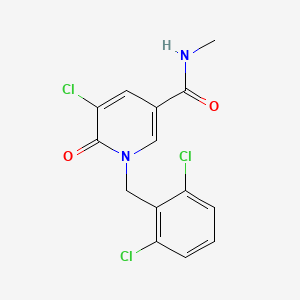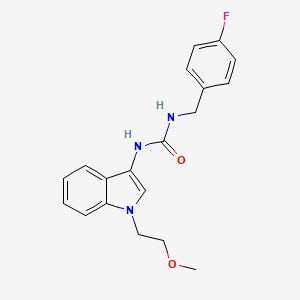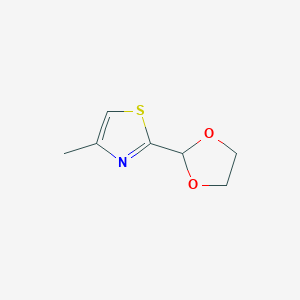
1-(1-Bromoethyl)-4-fluorobenzene
Overview
Description
1-(1-Bromoethyl)-4-fluorobenzene is likely a brominated and fluorinated derivative of benzene. Benzene is a six-membered ring with alternating double bonds, and it’s one of the key structures in organic chemistry . The bromoethyl group is attached to one carbon of the benzene ring, and a fluorine atom is attached to a carbon four positions away .
Molecular Structure Analysis
The molecular structure of 1-(1-Bromoethyl)-4-fluorobenzene would consist of a benzene ring with a bromoethyl group (-CH2-CH2-Br) attached to one carbon and a fluorine atom attached to a carbon four positions away .Chemical Reactions Analysis
Benzene rings are known to undergo reactions such as electrophilic aromatic substitution and nucleophilic aromatic substitution . The bromine in the bromoethyl group could potentially be a good leaving group, opening up possibilities for substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of 1-(1-Bromoethyl)-4-fluorobenzene would likely be similar to those of other brominated and fluorinated benzene derivatives. It would likely be a liquid at room temperature, with a density greater than that of water .Scientific Research Applications
Synthesis and Radiochemical Applications
- Synthon Preparation : (Ermert et al., 2004) discussed the synthesis of no-carrier-added 1-bromo-4-[18F]fluorobenzene, a key compound for 18F-arylation reactions in radiochemistry. This work demonstrated various methods for its preparation, highlighting its significance in the field of radiochemical synthesis.
Photodissociation Studies
- Ultraviolet Photodissociation : A study by (Gu et al., 2001) explored the ultraviolet photodissociation of 1-bromo-4-fluorobenzene. This research, utilizing photofragment translational spectroscopy, provided insights into the energy distributions of photofragments and the influence of fluorine substitution on photodissociation mechanisms.
Electrochemical and Organometallic Chemistry
Electrochemical Fluorination : (Horio et al., 1996) investigated the side-reactions during the electrochemical fluorination of halobenzenes, including 1-bromo-4-fluorobenzene. This study provides an understanding of the reaction mechanisms and the formation of various fluorinated compounds.
Palladium-Catalyzed Reactions : (Chen et al., 2014) conducted a systematic study on the carbonylative transformation of 1-bromo-2-fluorobenzenes with different nucleophiles. This research is significant in the context of creating various heterocycles, demonstrating the compound's utility in organometallic chemistry.
Chemical Education and Spectroscopy
Educational Use : (Hein et al., 2015) described the use of 1-bromo-4-fluorobenzene in an educational setting for a Grignard experiment. This study highlights its role in teaching advanced concepts in organic chemistry.
Spectroscopic Investigation : (Gu et al., 2001) also provided valuable data on the spectroscopic properties of 1-bromo-4-fluorobenzene, aiding in the understanding of its molecular structure and behavior.
Mechanism of Action
Bromoethyl Compounds
Bromoethyl compounds are a type of organobromine compound. They are often used in organic synthesis due to their reactivity. They can undergo various reactions such as free-radical addition, substitution, and elimination reactions . These reactions can lead to a variety of products depending on the conditions and reactants used .
Fluorobenzene Compounds
Fluorobenzene is a type of aromatic halide. The presence of the fluorine atom can influence the reactivity of the benzene ring, often directing electrophilic aromatic substitution reactions to the ortho and para positions .
Pharmacokinetics
The pharmacokinetics of a compound refers to how it is absorbed, distributed, metabolized, and excreted by the body. These properties can be influenced by various factors such as the compound’s chemical structure, its solubility in water and fat, and its size .
Biochemical Pathways
The biochemical pathways affected by a compound depend on its mechanism of action and its specific targets within the body. For example, if a compound targets an enzyme involved in a particular metabolic pathway, it could potentially disrupt or enhance that pathway .
Environmental Factors
Environmental factors such as temperature, pH, and the presence of other chemicals can influence a compound’s stability and efficacy. For example, certain compounds may degrade or become inactive under specific conditions .
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-(1-bromoethyl)-4-fluorobenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrF/c1-6(9)7-2-4-8(10)5-3-7/h2-6H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHGMUOJCQCLPBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)F)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrF | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
65130-46-3 | |
| Record name | 1-(1-bromoethyl)-4-fluorobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[[1-[(3-Methoxyphenyl)methyl]piperidin-3-yl]methoxy]-5-methylpyrimidine](/img/structure/B2703220.png)



![N-(4-fluoro-2-methylphenyl)-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2703227.png)
![Benzyl(1-{bicyclo[2.2.2]octan-1-yl}ethyl)amine](/img/structure/B2703228.png)

![2-[3-(3,5-dimethylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2703230.png)
![(3,4-dimethoxyphenyl)[4-(3,4-dimethylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2703233.png)
![Methyl 4-oxo-3H-thieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2703236.png)
![7-(4-fluorophenyl)-1,3-dimethyl-5-((2-oxo-2-(piperidin-1-yl)ethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2703237.png)

![N-(benzo[d][1,3]dioxol-5-yl)-4-((4-cyclopropylthiazol-2-yl)methoxy)benzamide](/img/structure/B2703241.png)